(4-Acetylphenyl)acetaldehyde
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Overview
Description
(4-Acetylphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes and ketones. It features both an aldehyde group and a ketone group attached to a benzene ring, making it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Acetylphenyl)acetaldehyde can be synthesized through several methods:
Friedel-Crafts Acylation: This method involves the acylation of benzene derivatives using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation of Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Cleavage of Alkenes: Alkenes can be cleaved using ozonolysis to form aldehydes and ketones.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale oxidation processes or catalytic acylation reactions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Acetylphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction with agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the aldehyde group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), Br2 (for bromination)
Major Products
Oxidation: (4-Acetylphenyl)acetic acid
Reduction: (4-Acetylphenyl)ethanol
Substitution: Various substituted derivatives depending on the substituent used
Scientific Research Applications
(4-Acetylphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (4-Acetylphenyl)acetaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles. The ketone group can undergo nucleophilic addition reactions, forming hemiacetals and acetals in the presence of alcohols.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Similar in structure but lacks the acetyl group.
Acetophenone: Contains a ketone group but lacks the aldehyde group.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of an acetyl group.
Uniqueness
(4-Acetylphenyl)acetaldehyde is unique due to the presence of both an aldehyde and a ketone group on the aromatic ring, making it a versatile intermediate in organic synthesis and various chemical reactions.
Properties
CAS No. |
343866-28-4 |
---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
2-(4-acetylphenyl)acetaldehyde |
InChI |
InChI=1S/C10H10O2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,7H,6H2,1H3 |
InChI Key |
HKKGGTVHNDHVNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC=O |
Origin of Product |
United States |
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